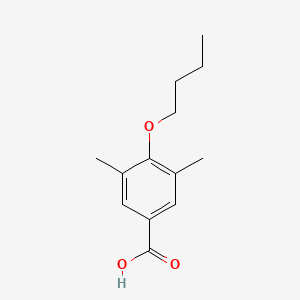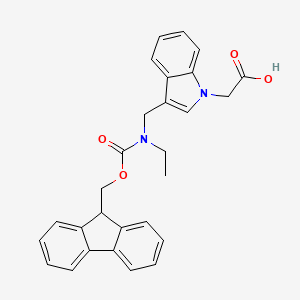
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate, hereafter referred to as 2,4,6-TCDF, is a chemical compound that is widely used in scientific research for its biochemical and physiological effects. It is a malonate ester that is composed of two components: 2,4,6-trichlorophenyl and diethyl malonate. 2,4,6-TCDF has been used in a variety of research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways.
Wissenschaftliche Forschungsanwendungen
2,4,6-TCDF has been used in a variety of scientific research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer.
Wirkmechanismus
2,4,6-TCDF is a compound that is known to bind to certain enzymes, receptors, and other biochemical pathways. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
Biochemical and Physiological Effects
2,4,6-TCDF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-TCDF has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from readily available chemicals. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and toxins on the body. However, 2,4,6-TCDF also has some limitations for use in laboratory experiments. It is a relatively unstable compound and is prone to degradation over time. In addition, it is a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
2,4,6-TCDF has a wide range of potential applications in scientific research. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer. Further research is needed to fully understand the biochemical and physiological effects of 2,4,6-TCDF and to develop more effective and safer compounds for use in laboratory experiments.
Synthesemethoden
2,4,6-TCDF is synthesized by a reaction between 2,4,6-trichlorophenyl and diethyl malonate. The reaction is catalyzed by an acid such as sulfuric acid and is generally conducted at a temperature of 25-30°C. The reaction yields a white crystalline solid that is >99% pure.
Eigenschaften
IUPAC Name |
diethyl 2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3F2O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)10(17)9(16)11(18)8(5)15/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBQJNZZKYJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)







